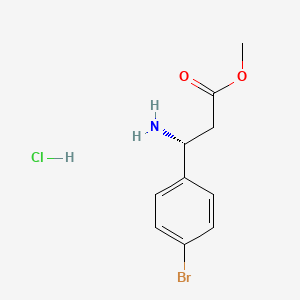
tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate (TBPC) is a synthetic organic compound belonging to the class of tert-butyl carboxylate derivatives. It is a colorless, odorless, and crystalline solid with a molecular weight of 239.29 g/mol. TBPC is mainly used in the synthesis of various organic compounds, such as drugs, insecticides, and agrochemicals. TBPC has also been studied for its potential applications in scientific research, as it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate is not yet known. However, it is believed to act as an agonist of the opioid receptor, as it has been found to bind to the mu-opioid receptor (MOR) in vitro. Additionally, this compound has been found to activate the G protein-coupled receptor (GPCR) signaling pathway in vitro, suggesting that it may act as an agonist of GPCRs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For instance, it has been found to have anticonvulsant activity in mice, as well as analgesic and anti-inflammatory properties in rats. Additionally, this compound has been found to have anti-tumor activity in vitro, as well as anti-microbial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. For instance, it is a relatively stable compound, which makes it well-suited for use in long-term experiments. Additionally, it is relatively inexpensive and easy to synthesize, which makes it a cost-effective choice for laboratory experiments. However, this compound also has some limitations for use in laboratory experiments. For instance, it has a relatively low solubility in water, which may limit its use in aqueous solutions. Additionally, it may be difficult to obtain in large quantities, which may limit its use in larger-scale experiments.
Future Directions
There are a variety of potential future directions for the use of tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate in scientific research. For instance, further research could be conducted to investigate the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be conducted to investigate the potential toxicity of this compound and its effects on humans and other organisms. Finally, further research could be conducted to investigate the potential applications of this compound in the synthesis of drugs, insecticides, and agrochemicals.
Synthesis Methods
Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl 4-chloropiperidine-1-carboxylate with morpholine in anhydrous dimethylformamide (DMF). The second step involves the reaction of the resulting product with sodium hydroxide in methanol. The yields of the two steps are typically in the range of 85-95%.
Scientific Research Applications
Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate has been studied for its potential applications in scientific research, such as in the synthesis of drugs, insecticides, and agrochemicals. It has also been found to have a variety of biochemical and physiological effects. For instance, this compound has been found to have anticonvulsant activity in mice, as well as analgesic and anti-inflammatory properties in rats. Additionally, this compound has been found to have anti-tumor activity in vitro, as well as anti-microbial activity against a variety of bacteria and fungi.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with morpholine in the presence of a suitable base.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "morpholine", "suitable base" ], "Reaction": [ "Add tert-butyl 4-piperidone-1-carboxylate and morpholine to a reaction flask", "Add a suitable base to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate" ] } | |
CAS RN |
1251016-09-7 |
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




